molecular formula C11H13N3O3 B11744376 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Cat. No.: B11744376
M. Wt: 235.24 g/mol
InChI Key: MNAFCQXXESLFJC-UHFFFAOYSA-N
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Description

N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine typically involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, pyrrolidine ring, and hydroxylamine moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2

InChI Key

MNAFCQXXESLFJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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